Compound Description: ABT-751 is a potent antimitotic and antivascular agent that inhibits tubulin polymerization. It has shown strong in vivo antitumor and antivascular activities. []
Compound Description: Compound 16a exhibits potent in vitro cytotoxic activity against various cancer cell lines and inhibits tubulin assembly. It disrupts microtubule formation and displays antivascular properties. []
Compound Description: FMPD is an orally available potential antipsychotic with high affinity for dopamine D2, 5-HT2A, and 5-HT6 receptors. It exhibits a lower affinity for histamine H1 and 5-HT2C receptors compared to olanzapine. []
Compound Description: TAK-915 is a highly potent, selective, and brain-penetrant phosphodiesterase 2A (PDE2A) inhibitor with potential therapeutic benefits in cognitive disorders. [, , ]
Compound Description: Compound 20 is another potent and selective PDE2A inhibitor that exhibits promising activity in enhancing cognitive performance. []
Compound Description: Ro 04-6790 is a selective 5-HT6 receptor antagonist. Studies on its potential for enhancing cognition have yielded mixed results. []
Compound Description: MPZP is a potent and selective CRF1 receptor antagonist. It has demonstrated efficacy in reducing anxiety-like behavior, hyperalgesia, and excessive nicotine intake in animal models of addiction. [, , ]
Compound Description: Compound 21 exhibits potent antiproliferative activity against various cancer cell lines. It inhibits both tubulin polymerization and STAT3 phosphorylation. []
Compound Description: PPA5, a phenylpyrimidine derivative, inhibits cell viability and induces G2/M cell cycle arrest in human lung cancer cells, suggesting potential as a radiosensitizer. []
Compound Description: PPA13, similar to PPA5, belongs to the phenylpyrimidine derivative class and exhibits inhibitory activity against human lung cancer cell viability, inducing G2/M cell cycle arrest. []
Compound Description: PPA14 is another phenylpyrimidine derivative with potent antiproliferative activity against human lung cancer cells, demonstrating the ability to enhance radiosensitivity. []
Compound Description: PPA15 is a potent pan-CDK inhibitor that exhibits significant antitumor activity. It enhances the effectiveness of radiotherapy in preclinical models. []
Compound Description: PPA17, similar to other PPAs, belongs to the phenylpyrimidine derivative class and exhibits inhibitory activity against human lung cancer cell viability and induces G2/M cell cycle arrest. []
Compound Description: KN-93 is a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). It has been used to study the role of CaMKII in various cellular processes, including learning and memory. [, ]
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at [email protected].
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.